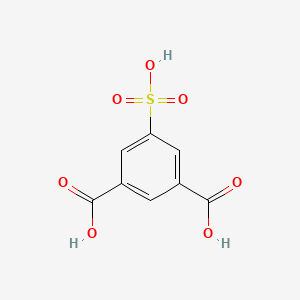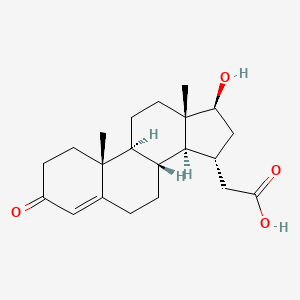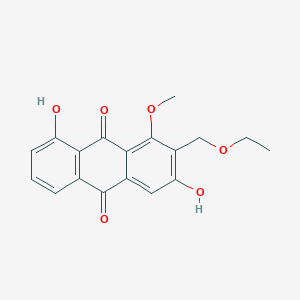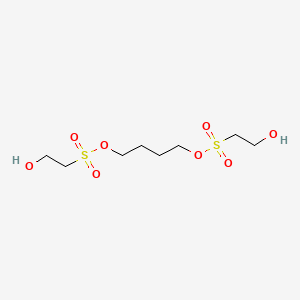
5-Sulfoisophthalic acid
Übersicht
Beschreibung
5-Sulfoisophthalic acid, also known as 5-Sodiosulfoisophthalic acid, 5-Sulfoisophthalic acid monosodium salt, Monosodium 5-sulfoisophthalate, Sodium 3,5-dicarboxybenzene-1-sulfonate, Sodium 5-sulfoisophthalate , is a sulfonate carboxylate ligand. It can be used in a variety of applications such as catalysis, gas storage, magnetic materials, and luminescence .
Synthesis Analysis
The synthesis of 5-Sulfoisophthalic acid involves the use of collagen to assist in obtaining single crystals of small molecules of two one-dimensional coordination polymers built by 5-sulfoisophthalic acid and lanthanide ions . Another method involves the formation of a solution containing 5-sulfoisophthalic acid (HSIPA) followed by contacting the solution with a metal cation producing compound to form a reaction mixture .
Molecular Structure Analysis
The molecular formula of 5-Sulfoisophthalic acid is C8H6O7S . The molecular weight is 246.194 Da . The SMILES string representation is [Na+].OC(=O)c1cc(cc(c1)S([O-])(=O)=O)C(O)=O .
Chemical Reactions Analysis
The method for the production of 5-Sulfoisophthalic acid involves the addition of metal salts to a crude sulfonation solution of 5-sulfoisophthalic acid .
Physical And Chemical Properties Analysis
5-Sulfoisophthalic acid has a density of 1.8±0.1 g/cm3 . Its molar refractivity is 49.7±0.4 cm3 . It has a polar surface area of 137 Å2 and a molar volume of 137.3±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Catalysis
5-SIPA serves as a sulfonate carboxylate ligand in catalysis . Its structure allows it to facilitate various catalytic reactions, including those in organic synthesis where it can act as an acid catalyst. This is particularly useful in speeding up reactions that involve the transfer of a proton, such as esterification or hydrolysis.
Drug Delivery Systems
In the realm of pharmaceuticals, 5-SIPA is utilized in drug delivery systems . Its ability to form complexes with other substances makes it an excellent carrier for drugs, ensuring that they are delivered efficiently to the targeted area in the body. This application is crucial in developing more effective and controlled medication release mechanisms.
Polymer Synthesis
5-SIPA is instrumental in polymer synthesis . It acts as an intermediate for water-dispersible polyester resins, which are used in synthetic yarn sizing and wool finishing. Additionally, it serves as a polymer modifier in special adhesives for food packaging, highlighting its versatility in material science.
Wastewater Treatment
The compound finds significant use in wastewater treatment processes . It can be incorporated into metal-organic frameworks (MOFs) that are used for adsorption and photodegradation of contaminants. This application is vital for environmental protection and the development of sustainable water purification technologies.
Gas Storage
In energy research, 5-SIPA contributes to gas storage solutions . Its inclusion in MOFs can lead to materials that have high surface areas and porosity, making them suitable for storing gases like hydrogen or methane. This is particularly important for developing clean energy resources.
Magnetic Materials
5-SIPA is also used in the development of magnetic materials . The ligand properties of 5-SIPA can be harnessed to create coordination polymers with magnetic properties, which have potential applications in data storage and electronic devices.
Luminescence
Lastly, 5-SIPA plays a role in luminescence . It can be part of luminescent materials that are used for lighting, displays, and sensing applications. Its ability to emit light upon excitation makes it valuable for creating visual signals and indicators in various devices.
Wirkmechanismus
Target of Action
5-Sulfoisophthalic acid, also known as 5-Sulfoisophthalic acid sodium salt, is a sulfonate carboxylate ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the targets of 5-Sulfoisophthalic acid are likely to be proteins or enzymes involved in various biochemical processes .
Mode of Action
As a sulfonate carboxylate ligand, 5-Sulfoisophthalic acid interacts with its targets through ionic interactions . The sulfonate and carboxylate groups in the compound can form ionic bonds with positively charged sites on the target molecules, leading to changes in their structure or function .
Biochemical Pathways
As a ligand, it can be involved in a variety of applications such as catalysis, gas storage, magnetic materials, and luminescence . This suggests that it may interact with multiple biochemical pathways, depending on the context of its use.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body
Result of Action
The specific molecular and cellular effects of 5-Sulfoisophthalic acid’s action depend on the nature of its target and the context of its use. As a ligand, its primary effect is likely to be the modulation of the activity of its target molecules . In the context of its applications, this could result in effects such as catalysis, gas storage, changes in magnetic properties, or luminescence .
Action Environment
The action, efficacy, and stability of 5-Sulfoisophthalic acid can be influenced by various environmental factors. For instance, its solubility in water suggests that its action could be influenced by the hydration status of the environment Additionally, factors such as pH and temperature could potentially affect its stability and interaction with its targets.
Safety and Hazards
5-Sulfoisophthalic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .
Zukünftige Richtungen
5-Sulfoisophthalic acid is a water-soluble sulfonic acid and can be used in a variety of applications such as catalysis, gas storage, magnetic materials, and luminescence . It can also be used as a specialty intermediate for water-dispersible polyester resins used in synthetic yarn sizing & wool finish .
Eigenschaften
IUPAC Name |
5-sulfobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARJPEPCULYFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045064 | |
| Record name | 5-Sulfobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Sulfoisophthalic acid | |
CAS RN |
22326-31-4, 46728-71-6 | |
| Record name | Sulfoisophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Sulfoisophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022326314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046728716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Sulfobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-sulphoisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-SULFOISOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826FR8A3IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
258 °C | |
| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-sulfoisophthalic acid?
A1: 5-Sulfoisophthalic acid has the molecular formula C8H6O7S and a molecular weight of 246.18 g/mol.
Q2: Is there any spectroscopic data available for 5-sulfoisophthalic acid?
A2: Yes, research commonly utilizes techniques like Infrared (IR) spectroscopy to characterize 5-sulfoisophthalic acid. IR spectra typically show characteristic peaks corresponding to carboxylate and sulfonate functional groups.
Q3: How does the incorporation of 5-sulfoisophthalic acid impact the thermal properties of polymers like poly(ethylene terephthalate) (PET)?
A3: Studies have shown that incorporating 5-sulfoisophthalic acid into PET generally increases its glass transition temperature (Tg) while decreasing its melting temperature and crystallization rate. This effect is attributed to the bulky, polar sulfonate group, which hinders chain mobility and crystal growth.
Q4: Can 5-sulfoisophthalic acid be incorporated into catalysts for chemical reactions?
A4: Yes, researchers have successfully incorporated 5-sulfoisophthalic acid as a ligand in tin-based porous coordination polymers (SnPCPs). These SnPCPs exhibit bifunctional catalytic activity for converting glucose to 5-hydroxymethylfurfural (HMF), a valuable platform chemical. The tin centers promote glucose isomerization, while the sulfonic acid groups catalyze fructose dehydration.
Q5: Does the porous structure of these SnPCPs offer any advantages in catalysis?
A5: The porous structure of SnPCPs is beneficial for catalysis, facilitating the mass transport of reactants, intermediates, and products within the catalyst, ultimately enhancing the catalytic efficiency.
Q6: How does 5-sulfoisophthalic acid contribute to the formation of metal-organic frameworks (MOFs)?
A6: 5-Sulfoisophthalic acid acts as a multidentate ligand, coordinating to metal ions through its carboxylate and sulfonate groups. This versatile coordination ability enables the construction of diverse MOF architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. ,
Q7: Can you provide examples of metal ions used with H3SIP in MOF synthesis?
A7: Researchers have successfully synthesized MOFs using H3SIP in conjunction with various metal ions, including copper(II), cadmium(II), zinc(II), lead(II), cobalt(II), nickel(II), and silver(I). The choice of metal ion significantly influences the resulting MOF structure and properties. , ,
Q8: What role does pH play in controlling the structures of MOFs incorporating H3SIP?
A8: pH plays a critical role in influencing the coordination modes of H3SIP and, consequently, the resulting MOF structures. For instance, under different pH conditions, reactions involving cadmium nitrate, H3SIP, and additional ligands yielded distinct crystalline products, highlighting the sensitivity of these systems to pH changes.
Q9: What is the impact of incorporating organic templates or auxiliary ligands in H3SIP-based MOFs?
A9: The presence of organic templates or auxiliary ligands can significantly influence the framework structures and properties of H3SIP-based MOFs. For instance, incorporating 2,2′-bipyridine (2,2′-bipy) as an auxiliary ligand led to the formation of a one-dimensional coordination polymer where all three functional groups of H3SIP are coordinated. Researchers have used different organic amines, like piperazine and 4,4′-bipyridyl, alongside H3SIP to achieve structural diversity in silver(I) coordination polymers.
Q10: Do metal-organic frameworks containing 5-sulfoisophthalic acid exhibit luminescent properties?
A10: Yes, many MOFs incorporating 5-sulfoisophthalic acid display interesting luminescent properties, often emitting in the blue, green, or violet regions of the electromagnetic spectrum when excited with UV light. , These luminescent properties make them potentially useful in applications such as chemical sensors and light-emitting devices.
Q11: Can 5-sulfoisophthalic acid be used in analytical chemistry?
A11: Yes, 5-sulfoisophthalic acid serves as an eluent in non-suppressed ion chromatography (IC) for determining common anions. , This technique offers enhanced sensitivity compared to traditional methods, as the eluent's properties allow for better detection of analyte ions. Researchers have explored various column and eluent combinations to optimize the separation and detection of different anions.
Q12: How is 5-sulfoisophthalic acid used in modifying polymers for cationic dyeing?
A12: Researchers utilize 5-sulfoisophthalic acid to synthesize cationic dyeable polyamides. Incorporating the sulfonate groups enhances the fibers' dyeability with cationic dyes, expanding their color range beyond what's achievable with unmodified nylon.
Q13: Can you describe the role of 5-sulfoisophthalic acid in producing water-dissipatable polyesters and polyesteramides?
A13: 5-Sulfoisophthalic acid, particularly its alkali metal salts, is crucial in synthesizing water-dissipatable polyesters and polyesteramides. The sulfonate groups, when present as metal salts, impart water solubility or dispersibility to these polymers. These modified polymers find applications in various fields, including adhesives, coatings, and packaging materials, benefiting from their unique water-dispersible nature.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)




